(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid
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Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a fluorene group, a thiophene group, and an acetic acid group. The InChI code for this compound is 1S/C21H17NO4S/c23-20(24)19(13-9-10-27-12-13)22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19H,11H2,(H,22,25)(H,23,24)/t19-/m0/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 379.44. It is recommended to be stored at 4°C. Its purity is listed as 98%. The compound’s linear formula is C21H17NO4S .Scientific Research Applications
Phosphonic Acid Functional Groups
Phosphonic acid functional groups, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, share some similarities in terms of functional group reactivity with the thiophene and fluorenyl components of the compound . Phosphonic acids find applications across a variety of fields, including drug development, bone targeting, supramolecular material design, surface functionalization, and analytical chemistry. Their versatility stems from bioactive properties and the ability to form stable coordination complexes (Sevrain et al., 2017).
Thiophene Analogues and Biological Activity
Thiophene analogues, like the thiophen-3-yl group present in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid, have been synthesized and evaluated for biological activities. Research has shown that replacing one aromatic ring with a thiophene ring in certain bioactive molecules can maintain or enhance their activity. This insight could imply potential for the compound to serve as a basis for developing new bioactive molecules with applications in drug development and pesticide design (Ashby et al., 1978).
Biomass-derived Levulinic Acid in Drug Synthesis
Levulinic acid, derived from biomass, has been identified as a key building block in drug synthesis. Its carboxyl and carbonyl functional groups allow for versatile chemical reactions, making it a valuable compound in medicine. This parallels the potential utility of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid in drug development, owing to its functional groups that could facilitate diverse chemical transformations and the synthesis of novel pharmaceuticals (Zhang et al., 2021).
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c23-20(24)19(13-9-10-27-12-13)22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19H,11H2,(H,22,25)(H,23,24)/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQJSFSUCQXAJC-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CSC=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CSC=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590423 |
Source
|
Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid | |
CAS RN |
1217706-09-6 |
Source
|
Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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